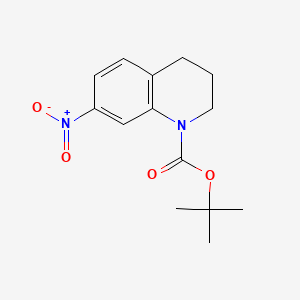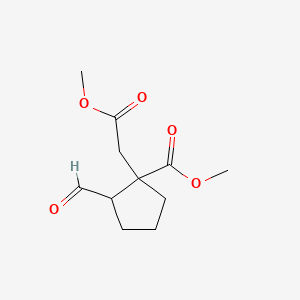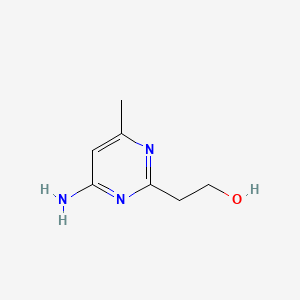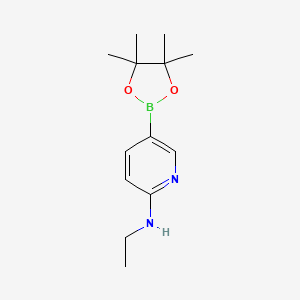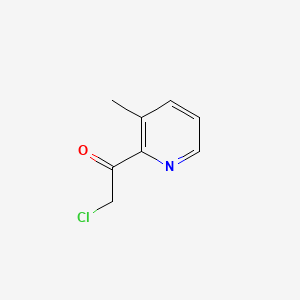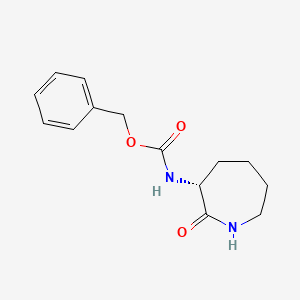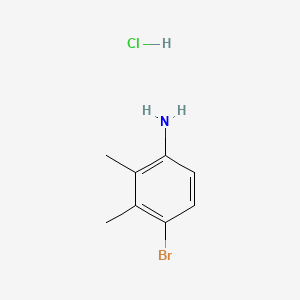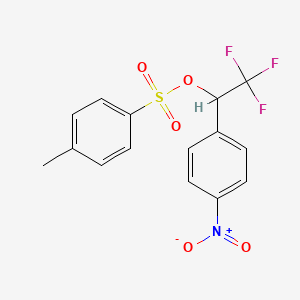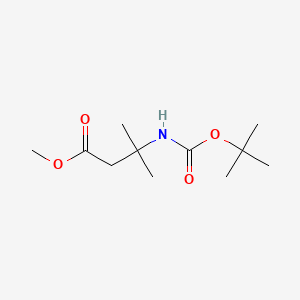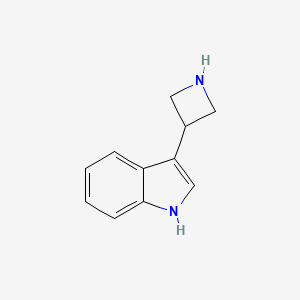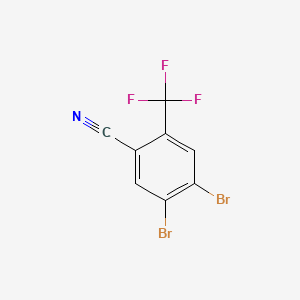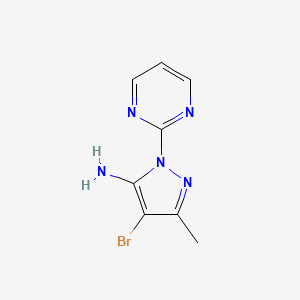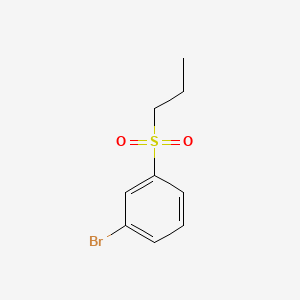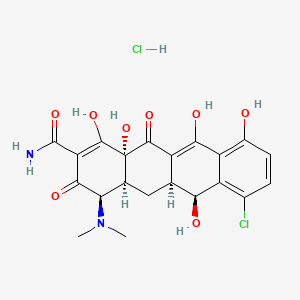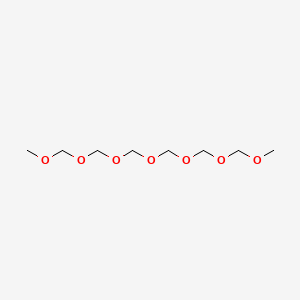
2,4,6,8,10,12,14-Heptaoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,10,12,14-Heptaoxapentadecane is a chemical compound with the molecular formula C8H18O7 It is characterized by its unique structure, which includes multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12,14-Heptaoxapentadecane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a polyhydric alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to facilitate the efficient and large-scale synthesis of the compound. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8,10,12,14-Heptaoxapentadecane can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,4,6,8,10,12,14-Heptaoxapentadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane dynamics and interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6,8,10,12,14-Heptaoxapentadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and properties.
Crown ethers: These compounds also contain multiple ether linkages and are known for their ability to form complexes with metal ions.
Uniqueness: 2,4,6,8,10,12,14-Heptaoxapentadecane is unique due to its specific arrangement of ether linkages, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methoxy(methoxymethoxymethoxymethoxymethoxymethoxy)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7/c1-9-3-11-5-13-7-15-8-14-6-12-4-10-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXFHNQVFEIRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOCOCOCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702969 |
Source


|
| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13352-77-7 |
Source


|
| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
